molecular formula C20H25NO2 B5825181 N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine

N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine

Cat. No.: B5825181
M. Wt: 311.4 g/mol
InChI Key: BXJXEMVLLDOMRN-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyamines These compounds are characterized by the presence of a phenoxy group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting a suitable phenol derivative with an alkyl halide under basic conditions.

    Alkylation of the Amine: The amine group can be alkylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves coupling the phenoxy group with the alkylated amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-enyl groups.

    Reduction: Reduction reactions can target the benzyl group or the phenoxy ring.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used and can include various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-methoxyphenoxy)-N-methylethanamine
  • N-benzyl-2-(4-prop-2-enylphenoxy)-N-methylethanamine
  • N-benzyl-2-(2-methoxy-4-methylphenoxy)-N-methylethanamine

Uniqueness

N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine is unique due to the presence of both the methoxy and prop-2-enyl groups on the phenoxy ring. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-4-8-17-11-12-19(20(15-17)22-3)23-14-13-21(2)16-18-9-6-5-7-10-18/h4-7,9-12,15H,1,8,13-14,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJXEMVLLDOMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=C(C=C(C=C1)CC=C)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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